![molecular formula C17H14F2N2O2S2 B2456954 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea CAS No. 2097900-06-4](/img/structure/B2456954.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea
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Overview
Description
The compound is a urea derivative, which contains a 2,2’-bithiophene and a 2,6-difluorophenyl group . Urea derivatives are known for their wide range of applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bithiophene and difluorophenyl groups. These groups are known to have planar structures, which could lead to interesting electronic properties .Chemical Reactions Analysis
Bithiophene derivatives have been used in various chemical reactions. For example, they can undergo oxidative polymerization in the presence of certain catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bithiophene and difluorophenyl groups. For example, the bithiophene group could contribute to its electronic properties, while the difluorophenyl group could influence its reactivity .Scientific Research Applications
Photovoltaic Performance Improvement
The compound, which is based on a fluorinated 2,2’-bithiophene core, has been used in the development of small molecules for improving photovoltaic performance. The introduction of various end-capping units onto small-molecule donors has been found to influence their performance. In particular, the use of 2-octylthiothiazole (TZS) as an end-capping unit has been found to enhance the open-circuit voltage (Voc), short circuit current density (Jsc), and fill factor (FF), leading to an outstanding power conversion efficiency (PCE) of 8.91% .
High-Efficiency Single Junction Binary Organic Solar Cells
The compound has also been used in the synthesis of a novel donor–acceptor (D–A) copolymer, which has been used as a donor material in non-fullerene organic solar cells (OSCs). The incorporation of 3,3’-difluoro-2,2’-bithiophene unit into the polymers can enhance their molecular packing, crystallinity, and hole mobility, leading to an impressive PCE of 17.03% .
Electron Donor in Organic Solar Cells
The 2,2’-bithiophene core of the compound can act as an electron donor in an organic solar cell. The addition of substituents can influence the molecule’s excitation energy, which can have differing impacts on the molecule’s performance .
Mechanism of Action
Target of Action
It is known that compounds with 2,2’-bithiophene units are often used in the design and synthesis of wide-bandgap conjugated copolymers . These polymers are used in photovoltaic applications, suggesting that the compound may interact with light-absorbing materials or structures within a cell .
Mode of Action
The compound’s mode of action is likely related to its ability to enhance the photovoltaic performance of polymer solar cells (PSCs) . This is achieved by extending the π-conjugation length of the polymeric backbone, which is an effective way to improve the photovoltaic properties . The compound, having 2,2’-bithiophene units, is introduced to the donor-acceptor (D–A) polymer as a third component to investigate the influence of the conjugation backbone on photovoltaic properties .
Biochemical Pathways
The compound’s influence on the photovoltaic properties of polymers suggests it may impact energy conversion processes within cells .
Result of Action
The introduction of this compound to a D–A polymer results in improved photovoltaic performance of PSCs . This is evidenced by a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . The result is an increase in power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current (JSC), and fill factor (FF) .
Safety and Hazards
Future Directions
Compounds containing bithiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science . Therefore, new structures containing these motifs are still being synthesized and the possibilities of their practical application intensively tested .
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-10-3-1-4-11(19)16(10)21-17(23)20-9-12(22)13-6-7-15(25-13)14-5-2-8-24-14/h1-8,12,22H,9H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPDTRVDDUHIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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